3-Chloro-2-methylisonicotinic acid
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Overview
Description
3-Chloro-2-methylisonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is characterized by the presence of a chlorine atom at the third position and a methyl group at the second position on the pyridine ring, along with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylisonicotinic acid typically involves the chlorination of 2-methylisonicotinic acid. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Carboxylate salts or other oxidized forms.
Reduction: Alcohol derivatives or other reduced forms.
Coupling: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
3-Chloro-2-methylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloroisonicotinic acid: Similar structure but with the chlorine atom at the second position.
4-Chloro-2-methylisonicotinic acid: Similar structure but with the chlorine atom at the fourth position.
2-Methylisonicotinic acid: Lacks the chlorine atom but has the methyl group at the second position.
Uniqueness
3-Chloro-2-methylisonicotinic acid is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H6ClNO2 |
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Molecular Weight |
171.58 g/mol |
IUPAC Name |
3-chloro-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,1H3,(H,10,11) |
InChI Key |
ZIEDPQAKGPIGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1Cl)C(=O)O |
Origin of Product |
United States |
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